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Compound of Interest

Compound Name: Nostocarboline

Cat. No.: B1238079 Get Quote

An In-depth Analysis of the IUPAC Name, Chemical Properties, and Biological Activities of a

Promising β-Carboline Alkaloid

Nostocarboline, a quaternary β-carboline alkaloid, has emerged as a compound of significant

interest within the scientific community. Isolated from the freshwater cyanobacterium Nostoc

78-12A, this natural product has demonstrated a range of biological activities, positioning it as

a valuable lead compound in the development of novel therapeutics.[1][2][3][4][5] This technical

guide provides a comprehensive overview of nostocarboline, detailing its chemical identity,

physicochemical properties, and known biological effects. The information is tailored for

researchers, scientists, and professionals in the field of drug development, with a focus on

presenting data in a structured and accessible format, outlining experimental methodologies,

and visualizing complex biological pathways.

Chemical Identity and Properties
Nostocarboline is chemically defined as 6-chloro-2-methyl-9H-pyrido[3,4-b]indol-2-ium.[1][6]

Its fundamental chemical and physical properties are summarized in the table below. It is

important to note that while some physical properties such as melting point, boiling point, and

pKa have not been extensively reported in the literature, the available data provides a solid

foundation for its chemical characterization.
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Property Value Source

IUPAC Name
6-chloro-2-methyl-9H-

pyrido[3,4-b]indol-2-ium
[1][6]

Molecular Formula C₁₂H₁₀ClN₂⁺ [1][6][7]

Molar Mass 217.67 g/mol [6][7]

CAS Number 874440-44-5 [1]

Appearance Not reported

Melting Point Not reported

Boiling Point Not reported

Solubility Not reported

pKa Not reported

Biological Activities and Therapeutic Potential
Nostocarboline exhibits a spectrum of biological activities, with its role as a cholinesterase

inhibitor being the most prominently studied.[2][8][9] Beyond this, it has shown promise as an

antiplasmodial, antitubercular, and algicidal agent.[10][11][12] A summary of its key biological

activities is presented in the table below.
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Biological
Activity

Target/Organis
m

IC₅₀/EC₅₀/MIC In Vitro/In Vivo Source

Butyrylcholineste

rase (BChE)

Inhibition

Human BChE 13.2 µM In Vitro [2][4][8]

Acetylcholinester

ase (AChE)

Inhibition

Electrophorus

electricus AChE
5.3 µM In Vitro [13]

Antiplasmodial

Activity

Plasmodium

falciparum K1

strain

0.19 µM (194

nM)
In Vitro [9]

Antiplasmodial

Activity

Plasmodium

falciparum
Low nanomolar In Vitro [10]

Algicidal Activity

Microcystis

aeruginosa PCC

7806

> 1 µM In Vitro [11]

In Vivo

Antiplasmodial

Activity

Plasmodium

berghei mouse

model

50% reduction in

parasitemia at 4

x 50 mg/kg ip

In Vivo [12]

Mechanisms of Action
The diverse biological activities of nostocarboline are attributable to its interaction with

multiple biological targets and pathways.

Cholinesterase Inhibition
Nostocarboline acts as a potent inhibitor of both acetylcholinesterase (AChE) and

butyrylcholinesterase (BChE).[2][13] Kinetic studies have indicated that it functions as a non-

competitive inhibitor of AChE.[13] This mechanism suggests that nostocarboline binds to a

site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and

reducing its catalytic efficiency.
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Phytotoxic and Algicidal Effects
The growth-inhibitory effects of nostocarboline on photosynthetic organisms, such as the

cyanobacterium Microcystis aeruginosa, are attributed to its ability to interfere with

photosynthesis.[11][14] Studies utilizing chlorophyll-a fluorescence imaging have demonstrated

that nostocarboline causes a decrease in photosynthetic activity, which precedes cell death.

[11][15]

Antiplasmodial Activity and Apicoplast Targeting
The potent antiplasmodial activity of nostocarboline is of significant interest for the

development of new antimalarial drugs. It is hypothesized that nostocarboline may target the

apicoplast of the Plasmodium parasite.[16] The apicoplast is a non-photosynthetic plastid found

in apicomplexan parasites, including Plasmodium, and is essential for their survival.[17][18] It

houses several crucial metabolic pathways, such as the synthesis of isoprenoids, fatty acids,

and heme, which are distinct from those in the human host, making it an attractive drug target.

[17][19] One of the key pathways in the apicoplast is the methylerythritol phosphate (MEP)

pathway for isoprenoid biosynthesis, which is essential for the parasite's viability.[20] The

disruption of apicoplast function often leads to a "delayed death" phenotype, where the parasite

completes one replication cycle but fails to establish a subsequent infection.[17][21]

Postulated Biosynthesis
The biosynthesis of nostocarboline is thought to proceed through a pathway involving the

chlorination of tryptophan, followed by a series of enzymatic reactions. A postulated

biosynthetic pathway is depicted in the diagram below.

Tryptophan Chlorinated TryptophanChlorinase Tetrahydro-β-carboline
Intermediate

Pictet-Spengler
reaction 6-Chloro-norharmane

Decarboxylation &
Oxidation NostocarbolineN-methylation

Click to download full resolution via product page

Caption: Postulated biosynthetic pathway of nostocarboline.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

biological activity of nostocarboline.

Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to measure AChE and BChE activity and the inhibitory

effects of compounds like nostocarboline.

Principle: The enzyme hydrolyzes the substrate acetylthiocholine (or butyrylthiocholine) to

produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to

produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured

spectrophotometrically at 412 nm. The rate of color formation is proportional to the enzyme

activity.

Materials:

Acetylcholinesterase (from Electrophorus electricus) or Butyrylcholinesterase (from equine

serum)

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

Phosphate buffer (0.1 M, pH 8.0)

Nostocarboline (test inhibitor)

Known cholinesterase inhibitor (e.g., galanthamine or donepezil) as a positive control

96-well microplate

Microplate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of the enzyme in phosphate buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 17 Tech Support

https://www.benchchem.com/product/b1238079?utm_src=pdf-body
https://www.benchchem.com/product/b1238079?utm_src=pdf-body
https://www.benchchem.com/product/b1238079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.

Prepare a stock solution of DTNB in phosphate buffer.

Prepare serial dilutions of nostocarboline and the positive control in the appropriate

solvent (e.g., DMSO), followed by further dilution in phosphate buffer.

Assay in 96-well Plate:

Add 20 µL of the enzyme solution to each well.

Add 20 µL of different concentrations of nostocarboline, positive control, or buffer (for the

uninhibited control) to the respective wells.

Incubate the plate at 25°C for 15 minutes.

Initiate the reaction by adding a mixture of 20 µL of DTNB and 20 µL of the substrate

solution to each well.

Measurement:

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10

seconds for 10 minutes) using a microplate reader.

Data Analysis:

Calculate the rate of reaction (change in absorbance per unit time) for each concentration

of the inhibitor.

Determine the percentage of inhibition relative to the uninhibited control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to

determine the IC₅₀ value.
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Caption: Workflow for the cholinesterase inhibition assay.
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In Vitro Antiplasmodial Assay (SYBR Green I Method)
This fluorescence-based assay is a standard method for determining the in vitro efficacy of

antimalarial compounds.

Principle: The assay measures the proliferation of Plasmodium falciparum in red blood cells by

quantifying the amount of parasitic DNA. SYBR Green I is a fluorescent dye that intercalates

with double-stranded DNA. The fluorescence intensity is directly proportional to the amount of

parasitic DNA, and thus to parasite growth.

Materials:

Plasmodium falciparum culture (chloroquine-sensitive or -resistant strains)

Human red blood cells (O⁺)

Complete culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine,

and gentamicin)

SYBR Green I lysis buffer

Nostocarboline (test compound)

Standard antimalarial drug (e.g., chloroquine or artemisinin) as a positive control

96-well black microplates

Fluorescence microplate reader

Procedure:

Parasite Culture and Synchronization:

Maintain a continuous culture of P. falciparum in human red blood cells.

Synchronize the parasite culture to the ring stage using methods such as sorbitol

treatment.

Drug Plate Preparation:
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Prepare serial dilutions of nostocarboline and the positive control in the culture medium

in a 96-well plate.

Assay Setup:

Prepare a parasite suspension with a defined parasitemia (e.g., 0.5%) and hematocrit

(e.g., 1%).

Add the parasite suspension to the wells of the drug plate.

Include wells with uninfected red blood cells as a background control and wells with

parasites but no drug as a negative control.

Incubation:

Incubate the plates for 72 hours under a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂)

at 37°C.

Lysis and Staining:

After incubation, add SYBR Green I lysis buffer to each well.

Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and

DNA staining.

Measurement:

Measure the fluorescence intensity using a microplate reader with excitation and emission

wavelengths of approximately 485 nm and 530 nm, respectively.

Data Analysis:

Subtract the background fluorescence from the readings.

Calculate the percentage of growth inhibition for each drug concentration relative to the

negative control.
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Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of

the drug concentration.

In Vivo Antiplasmodial Assay (Plasmodium berghei
Mouse Model)
This in vivo model is used to assess the efficacy of antimalarial compounds in a living

organism.

Principle: Mice are infected with the rodent malaria parasite Plasmodium berghei. The infected

mice are then treated with the test compound, and the progression of the infection

(parasitemia) is monitored over several days. The efficacy of the compound is determined by

its ability to reduce or clear the parasite load compared to untreated control mice.

Materials:

Plasmodium berghei ANKA strain

Laboratory mice (e.g., Swiss Webster or C57BL/6)

Nostocarboline (test compound)

Standard antimalarial drug (e.g., chloroquine) as a positive control

Vehicle for drug administration (e.g., saline, DMSO/Tween 80 mixture)

Giemsa stain

Microscope

Procedure:

Infection:

Infect mice intraperitoneally (i.p.) or intravenously (i.v.) with a known number of P. berghei-

infected red blood cells.

Treatment:
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Randomly divide the infected mice into groups: vehicle control, positive control, and

nostocarboline treatment groups (at various doses).

Administer the treatment (e.g., orally or i.p.) daily for a defined period (e.g., 4-5 days),

starting 24-48 hours post-infection.

Monitoring Parasitemia:

Collect a small blood sample from the tail vein of each mouse daily.

Prepare thin blood smears, fix with methanol, and stain with Giemsa.

Determine the percentage of parasitized red blood cells by microscopic examination.

Data Analysis:

Calculate the average parasitemia for each group on each day.

Determine the percentage of suppression of parasitemia in the treated groups compared

to the vehicle control group.

Monitor the survival of the mice in each group.

Visualizing Molecular Pathways and Mechanisms
The following diagrams, created using the DOT language for Graphviz, illustrate the key

molecular pathways and mechanisms of action associated with nostocarboline and related

compounds.
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Caption: Mechanism of phytotoxicity via photosynthesis inhibition.
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Caption: Hypothesized mechanism of antiplasmodial activity via apicoplast targeting.
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Caption: Potential inhibition of the TGF-β/Smad pathway by β-carboline alkaloids.
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Conclusion
Nostocarboline stands out as a versatile natural product with a compelling profile of biological

activities. Its efficacy as a cholinesterase inhibitor, coupled with its potent antiplasmodial and

algicidal properties, underscores its potential as a scaffold for the development of new drugs.

The detailed experimental protocols provided in this guide offer a practical framework for

researchers to further investigate its properties and mechanisms of action. The visualization of

its biosynthetic and potential signaling pathways aims to facilitate a deeper understanding of its

molecular interactions. As research continues to unravel the full therapeutic potential of

nostocarboline, it is poised to remain a subject of significant scientific inquiry and a valuable

asset in the quest for novel therapeutic agents.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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